molecular formula C8H7ClN4 B2760397 4-Chloro-7-cyclopropylpyrazolo[1,5-a][1,3,5]triazine CAS No. 2305254-82-2

4-Chloro-7-cyclopropylpyrazolo[1,5-a][1,3,5]triazine

Cat. No.: B2760397
CAS No.: 2305254-82-2
M. Wt: 194.62
InChI Key: FADYOGRNFJWSLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-7-cyclopropylpyrazolo[1,5-a][1,3,5]triazine is a chemical compound with the CAS Number: 2305254-82-2 . It has a molecular weight of 194.62 . The compound is stored at a temperature of 4 degrees and it is in powder form .


Synthesis Analysis

The synthesis of this compound and similar compounds involves various synthetic routes including microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions . The preparation of pyrazolo[1,5-a][1,3,5]triazine-2,4-diamines was performed using photocatalyst-free visible light . Initially, amine-substituted pyrazole reacts through nucleophilic addition with substituted isothiocyanate in the presence of CH3CN and dimethylformamide at ambient temperature for 2 hours .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7ClN4/c9-8-11-4-10-7-3-6 (5-1-2-5)12-13 (7)8/h3-5H,1-2H2 . This code provides a unique identifier for the compound and can be used to generate its molecular structure.


Chemical Reactions Analysis

Triazines and tetrazines, which include this compound, undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .

It is stored at a temperature of 4 degrees .

Scientific Research Applications

Enaminones as Building Blocks

Enaminones have been used to synthesize N-arylpyrazole-containing compounds, leading to the development of substituted pyridine derivatives, bipyrazoles, and pyrazolylisoxazoles. These compounds have shown comparable cytotoxic effects against human breast cell line (MCF-7) and liver carcinoma cell line (HEPG2) to 5-fluorouracil, indicating their potential as antitumor agents. Some also exhibited antimicrobial activities, highlighting their broad biological applications (S. Riyadh, 2011).

Reactions with α-Aminoazoles

Reactions involving 4-oxo benz[1,3-e]oxazinium perchlorates and α-aminoazoles have led to the formation of pyrazolo[3,4-d]pyrimidine and pyrazolo[1,5-a][1,3,5]triazine derivatives. This study contributes to the knowledge on cyclocondensation reactions and the synthesis of azoloazine systems, offering insights into the regiodirection and selectivity of these reactions (L. L. Zamigailo et al., 2013).

Novel Triazolo and Triazine Derivatives

A study focused on synthesizing different novel triazolo[4,3-b][1,2,4,5]tetrazines and triazolo[4,3-b][1,2,4]triazines, evaluating their anti-inflammatory, antibacterial, and antifungal activities. These compounds showed high activities compared to commercial antibiotics, indicating their potential in drug development (Ahmed A. M. El-Reedy & N. Soliman, 2020).

Synthesis of 7-Amino-Substituted 4-Aminopyrazolo[1,5-a][1,3,5]triazines

This research demonstrated a selective, one-pot, three-component reaction for synthesizing 7-amino-substituted 4-aminopyrazolo[1,5-a][1,3,5]triazines. The study highlights a robust approach for creating a library of compounds for potential drug discovery applications (F. Lim et al., 2019).

Pyrazolo[5',1':3,4][1,2,4]Triazino[6,5-f][1,3,4]thiadiazepines Synthesis

Another study explored the synthesis of novel pyrazolo[5',1':3,4][1,2,4]triazino[6,5-f][1,3,4]thiadiazepines, offering a new perspective on heterocyclic compounds with potential applications in medicinal chemistry (Y. Kurasawa et al., 1989).

Safety and Hazards

The safety information for 4-Chloro-7-cyclopropylpyrazolo[1,5-a][1,3,5]triazine includes several hazard statements: H315, H319, H335 . These codes indicate that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding inhalation and ingestion, ensuring adequate ventilation, and avoiding dust formation .

Future Directions

Research on the synthesis of various heterocyclic compounds, including triazines and tetrazines, continues to evaluate their biological activity and related medicinal applications . The absence of weak bonds except for the aromatic group and the C=N linkages provides triazine and tetrazines rich nitrogen content, high chemical stability, and the amazing heteroatom effect (HAE) which leads to great practical applications such as heterogeneous catalysis, photocatalysis, separation and storage, and energy-related functions .

Properties

IUPAC Name

4-chloro-7-cyclopropylpyrazolo[1,5-a][1,3,5]triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4/c9-8-11-4-10-7-3-6(5-1-2-5)12-13(7)8/h3-5H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FADYOGRNFJWSLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN3C(=C2)N=CN=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.